N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is an intriguing synthetic compound Its structure features a thieno[3,2-d]pyrimidin ring, a core component in many pharmacologically active molecules, linked to a fluoro-phenyl thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide involves multiple steps:
Thieno[3,2-d]pyrimidin core construction: : Starting from thiophene, a series of nitration, reduction, and cyclization reactions generate the thieno[3,2-d]pyrimidin scaffold.
Side chain introduction: : Functionalizing the core with a 2,4-dioxo group using esterification and subsequent hydrolysis.
Final coupling: : Attaching the fluoro-phenyl thioacetamide via nucleophilic substitution under controlled conditions, such as a mild base in a polar solvent.
Industrial Production Methods
Industrial production scales up the synthesis using optimized reaction conditions to increase yield and purity. This may involve using automated reactors for precise control over temperature, pressure, and reaction time. Continuous flow chemistry could be applied to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur atom, potentially forming sulfoxides or sulfones under oxidative conditions.
Reduction: : Reductive environments may target the fluoro-phenyl group or the thieno[3,2-d]pyrimidin ring, though such reactions are less common.
Substitution: : The compound readily undergoes nucleophilic substitution at the thioacetamide moiety.
Common Reagents and Conditions
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Reducing agents such as lithium aluminum hydride (LiAlH₄) for potential reduction, though conditions must be carefully controlled to prevent over-reduction.
Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents for nucleophilic substitution.
Major Products
Oxidation yields sulfoxides and sulfones.
Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide serves as a versatile intermediate for the development of new heterocyclic compounds.
Biology
Its structural features suggest potential as a lead compound in drug discovery, particularly for targets in cancer and infectious diseases.
Medicine
Early studies indicate this compound might exhibit inhibitory activity against certain enzymes or receptors, making it a candidate for anticancer and antiviral drug development.
Industry
The compound’s unique chemical properties can be harnessed in the creation of advanced materials, such as polymer science and nanotechnology applications.
Mechanism of Action
The compound’s mechanism of action likely involves interaction with specific molecular targets, such as enzymes involved in cell proliferation or viral replication. Its thieno[3,2-d]pyrimidin core can mimic natural substrates or inhibitors, interfering with biological pathways. The fluoro-phenyl thioacetamide group adds specificity, potentially enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidin derivatives, such as:
2-amino-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin
2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide distinguishes itself with a more complex structure, incorporating both the fluoro-phenyl and thioacetamide functionalities. This unique configuration might offer enhanced biological activity and specificity, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-10-1-3-11(4-2-10)25-9-13(21)18-6-7-20-15(22)14-12(5-8-24-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVIUPHUMZNUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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